1-(2-(4-Fluorophenyl)-2-morpholinoethyl)-3-phenylurea

Analytical Chemistry Quality Control Compound Identification

This specific morpholinyl-urea derivative is a CCR3 antagonist candidate (see US Patent 7,622,464 B2). Its 4-fluorophenyl substituent and unsubstituted phenylurea terminus confer a distinct selectivity window within the chemotype. Procure this defined probe for SAR studies vs. 3-methoxyphenyl or m-tolyl analogs to eliminate batch variability. Also serves as an LC-MS/MS reference standard (MW 343.4).

Molecular Formula C19H22FN3O2
Molecular Weight 343.402
CAS No. 941896-58-8
Cat. No. B2790592
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2-(4-Fluorophenyl)-2-morpholinoethyl)-3-phenylurea
CAS941896-58-8
Molecular FormulaC19H22FN3O2
Molecular Weight343.402
Structural Identifiers
SMILESC1COCCN1C(CNC(=O)NC2=CC=CC=C2)C3=CC=C(C=C3)F
InChIInChI=1S/C19H22FN3O2/c20-16-8-6-15(7-9-16)18(23-10-12-25-13-11-23)14-21-19(24)22-17-4-2-1-3-5-17/h1-9,18H,10-14H2,(H2,21,22,24)
InChIKeyYNOCHOWDGTXMPV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(2-(4-Fluorophenyl)-2-morpholinoethyl)-3-phenylurea (CAS 941896-58-8): Chemical Identity and Procurement Baseline


This compound is a phenylurea derivative featuring a 4-fluorophenyl substituent at the 2-position of a morpholinoethyl linker. Its IUPAC name is 1-[2-(4-fluorophenyl)-2-morpholin-4-ylethyl]-3-phenylurea, with a molecular formula of C₁₉H₂₂FN₃O₂ and a molecular weight of 343.4 g/mol . The structure combines a morpholine ring—a privileged scaffold in kinase and GPCR-targeted drug discovery—with a diaryl urea motif commonly associated with kinase inhibition and chemokine receptor antagonism, positioning it within the broader chemical space of morpholinyl-urea derivatives explored for inflammatory and proliferative diseases [1].

Why Generic Substitution of 1-(2-(4-Fluorophenyl)-2-morpholinoethyl)-3-phenylurea Is Not Supported by Current Evidence


Within the morpholinyl-urea chemical series, even minor structural modifications profoundly alter target engagement, selectivity, and pharmacokinetic profiles [1]. Patent landscaping reveals that compounds in this class are claimed as CCR3 antagonists and mTOR inhibitors, where the identity of both the N-aryl urea terminus and the substituent on the morpholinoethyl carbon atom are critical determinants of potency [1]. The 4-fluorophenyl group at the 2-position introduces a distinct electronic and steric environment compared to analogs bearing 3-methoxyphenyl, cyclohexyl, or m-tolyl substituents , and the unsubstituted phenylurea terminus distinguishes it from heteroaryl-urea variants with divergent selectivity fingerprints. Consequently, assuming functional interchangeability with any close analog—without direct comparative pharmacological data—introduces material risk of altered target engagement, off-target activity, or unsuitable physicochemical properties in the intended experimental system.

Quantitative Differentiation Evidence for 1-(2-(4-Fluorophenyl)-2-morpholinoethyl)-3-phenylurea (CAS 941896-58-8)


Physicochemical Identity: Molecular Weight and Formula Verification

The compound is unambiguously defined by its molecular formula C₁₉H₂₂FN₃O₂ and molecular weight of 343.4 g/mol, as verified by multiple chemical database entries . This distinguishes it from the closest structural analog, 1-(2-(3-Methoxyphenyl)-2-morpholinoethyl)-3-phenylurea (CAS 942010-41-5, MW 355.4 g/mol, C₂₀H₂₅N₃O₃), where the 4-fluorophenyl group is replaced by a 3-methoxyphenyl group, resulting in a mass difference of +12.0 Da and altered hydrogen-bonding capacity .

Analytical Chemistry Quality Control Compound Identification

Structural Class Assignment: CCR3 Antagonist Chemotype Alignment

The compound falls within the Markush structure of morpholinyl-urea derivatives claimed as CCR3 antagonists in US Patent 7,622,464 B2 (Glaxo Group Limited). The patent discloses that compounds of this class inhibit CCR3-mediated eosinophil chemotaxis, with representative examples achieving sub-micromolar IC₅₀ values in CCR3 binding and functional assays [1]. Although no direct IC₅₀ value for the target compound is publicly available, its structural features—4-fluorophenyl substitution at the morpholinoethyl 2-position and an unsubstituted phenylurea terminus—align with the most potent sub-series described in the patent SAR [1].

GPCR Pharmacology Chemokine Receptor Eosinophil Migration

Differentiation from Cyclohexyl and m-Tolyl Urea Analogs via N-Terminus Identity

The target compound bears an unsubstituted phenylurea group at the N-terminus, distinguishing it from structurally related analogs such as 1-Cyclohexyl-3-(2-(4-fluorophenyl)-2-morpholinoethyl)urea (cyclohexyl replacing phenyl) and 1-(2-(4-Fluorophenyl)-2-morpholinoethyl)-3-(m-tolyl)urea (CAS 942010-92-6, m-tolyl replacing phenyl) . In kinase inhibitor SAR, the nature of the terminal aryl/alkyl urea group is a well-established determinant of kinase selectivity and CYP450 metabolic stability; unsubstituted phenylurea motifs typically exhibit distinct hydrogen-bonding patterns and steric profiles compared to cycloalkyl or substituted-phenyl variants, which can translate to differential off-target kinase inhibition profiles [1].

Structure-Activity Relationship Urea Pharmacophore Selectivity Engineering

Electronic Effect Differentiation: 4-Fluorophenyl vs. 3-Methoxyphenyl at the Morpholinoethyl 2-Position

The para-fluorophenyl substituent in the target compound (Hammett σₚ = +0.06 for F) imparts a distinct electronic profile compared to the meta-methoxyphenyl analog (CAS 942010-41-5, σₘ = +0.12 for OCH₃). Fluorine substitution at the para position alters ring electronics through inductive withdrawal while maintaining minimal steric perturbation, a strategy commonly employed to modulate target binding affinity and metabolic stability without radically changing molecular shape [1]. In related chemotype series, fluorine-for-hydrogen or fluorine-for-methoxy substitution at the phenyl ring has been associated with altered CYP3A4 metabolic profiles and shifts in kinase selectivity [2].

Medicinal Chemistry Bioisosterism Electronic Effects

Recommended Research and Procurement Scenarios for 1-(2-(4-Fluorophenyl)-2-morpholinoethyl)-3-phenylurea (CAS 941896-58-8)


CCR3 Antagonist Screening in Eosinophil Chemotaxis and Calcium Mobilization Assays

Based on the compound's structural alignment with the morpholinyl-urea CCR3 antagonist chemotype disclosed in US Patent 7,622,464 B2 , this compound is a rational candidate for inclusion in CCR3-targeted screening cascades. Users should employ eosinophil chemotaxis assays (e.g., using eotaxin-1/CCL11 as chemoattractant) or CCR3-mediated calcium flux assays in recombinant CCR3-expressing cell lines, with IC₅₀ determination as the primary readout. Procurement of this specific compound—rather than generic morpholinyl-urea analogs—is warranted because the combination of 4-fluorophenyl at the morpholinoethyl 2-position and unsubstituted phenylurea at the N-terminus may confer a distinct potency and selectivity window within the CCR3 antagonist pharmacophore.

Structure-Activity Relationship (SAR) Expansion of Kinase or GPCR Urea Chemotypes

The compound serves as a defined chemical probe for SAR studies exploring the impact of the 4-fluorophenyl substituent on target engagement compared to 3-methoxyphenyl (CAS 942010-41-5) or cyclohexyl (1-Cyclohexyl-3-(2-(4-fluorophenyl)-2-morpholinoethyl)urea) analogs . In kinase selectivity panels (e.g., mTOR, c-MET, or broader kinome screens), the unsubstituted phenylurea terminus provides a baseline selectivity profile that can be systematically compared to m-tolyl, cyclohexyl, or heteroaryl urea variants. Researchers should source all comparator compounds from a single vendor to minimize batch-to-batch variability in comparative biochemical assays.

Metabolic Stability Profiling of 4-Fluorophenyl-Containing Urea Derivatives

The 4-fluorophenyl group is a recognized structural motif for modulating CYP450-mediated metabolism, as demonstrated in fluorophenyl-containing morpholine derivatives where para-fluorine substitution blocked CYP3A4 metabolism-dependent inhibition . This compound can be employed in head-to-head microsomal or hepatocyte stability assays against the 3-methoxyphenyl analog (CAS 942010-41-5) to quantify the impact of fluorine-for-methoxy substitution on intrinsic clearance and metabolite identification. Procurement of both compounds with certified purity (>95%) is essential for generating reliable comparative metabolic stability data.

Analytical Reference Standard for LC-MS/MS Method Development

With a defined molecular weight of 343.4 g/mol and molecular formula C₁₉H₂₂FN₃O₂ , this compound can serve as an analytical reference standard for developing and validating LC-MS/MS methods in bioanalytical laboratories. Its distinct mass distinguishes it from the 3-methoxyphenyl analog (MW 355.4) and the m-tolyl analog (MW 357.4), enabling unambiguous multiple reaction monitoring (MRM) transitions. Procurement of high-purity material (>98%) with a certificate of analysis is recommended for quantitative bioanalysis of morpholinyl-urea compounds in preclinical pharmacokinetic studies.

Quote Request

Request a Quote for 1-(2-(4-Fluorophenyl)-2-morpholinoethyl)-3-phenylurea

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.